

# A Comparative Guide to 1-Ethylpiperazine: Experimental Data and Protocols for Researchers

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## Compound of Interest

Compound Name: **1-Ethylpiperazine**

Cat. No.: **B041427**

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For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive cross-reference of experimental data for **1-Ethylpiperazine**, drawing from PubChem and other scientific sources. It offers an objective comparison of its properties and includes detailed experimental protocols to support its application in research and synthesis.

## Physicochemical and Spectroscopic Data of 1-Ethylpiperazine

A summary of key quantitative data for **1-Ethylpiperazine** is presented below, compiled from various chemical databases and experimental reports. This information is crucial for designing and interpreting experiments.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	114.19 g/mol	PubChem[1]
CAS Number	5308-25-8	PubChem[1]
Appearance	Colorless to pale yellow liquid	Guidechem[2]
Odor	Amine-like	Guidechem[2]
Melting Point	-60 °C	ChemicalBook[3]
Boiling Point	157 °C	ChemicalBook[3]
Density	0.899 g/mL at 25 °C	ChemicalBook[3]
Refractive Index (n <sub>20/D</sub> )	1.469	ChemicalBook[3]
Flash Point	43 °C (closed cup)	Sigma-Aldrich
Solubility	Soluble in water and organic solvents	Guidechem[2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 1.11 (t, 3H), 2.41 (q, 2H), 2.45-2.55 (m, 4H), 2.65-2.75 (m, 4H) ppm	PubChem[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 12.0, 46.9, 52.8, 54.5 ppm	ChemicalBook[4]
Mass Spectrometry (EI)	Major fragments (m/z): 114, 99, 85, 71, 56, 42	PubChem[1]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Ethylpiperazine** are provided to facilitate reproducibility in a laboratory setting.

## Synthesis of 1-Ethylpiperazine from Piperazine and Bromoethane

This common laboratory method involves the N-alkylation of piperazine with an ethylating agent.

Materials:

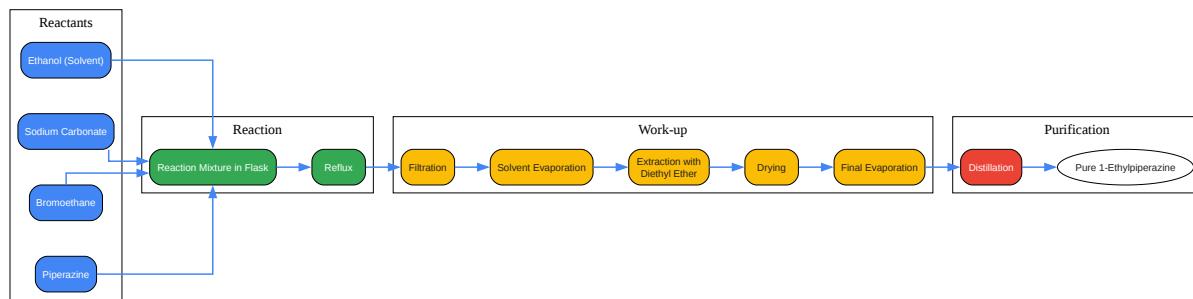
- Piperazine
- Bromoethane
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ethanol
- Diethyl ether
- Distilled water

Procedure:

- Dissolve piperazine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add sodium carbonate to the solution to act as a base.
- Slowly add bromoethane to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in water and extract with diethyl ether.
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to obtain crude **1-Ethylpiperazine**.

- Purify the product by distillation under reduced pressure.

Note: This reaction may produce N,N'-diethylpiperazine as a byproduct.[\[2\]](#) Purification by distillation is crucial to isolate the desired mono-ethylated product.



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Synthesis workflow for **1-Ethylpiperazine**.

## Gas Chromatography (GC) Analysis of 1-Ethylpiperazine

This method is suitable for determining the purity of **1-Ethylpiperazine** and quantifying it in reaction mixtures.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).

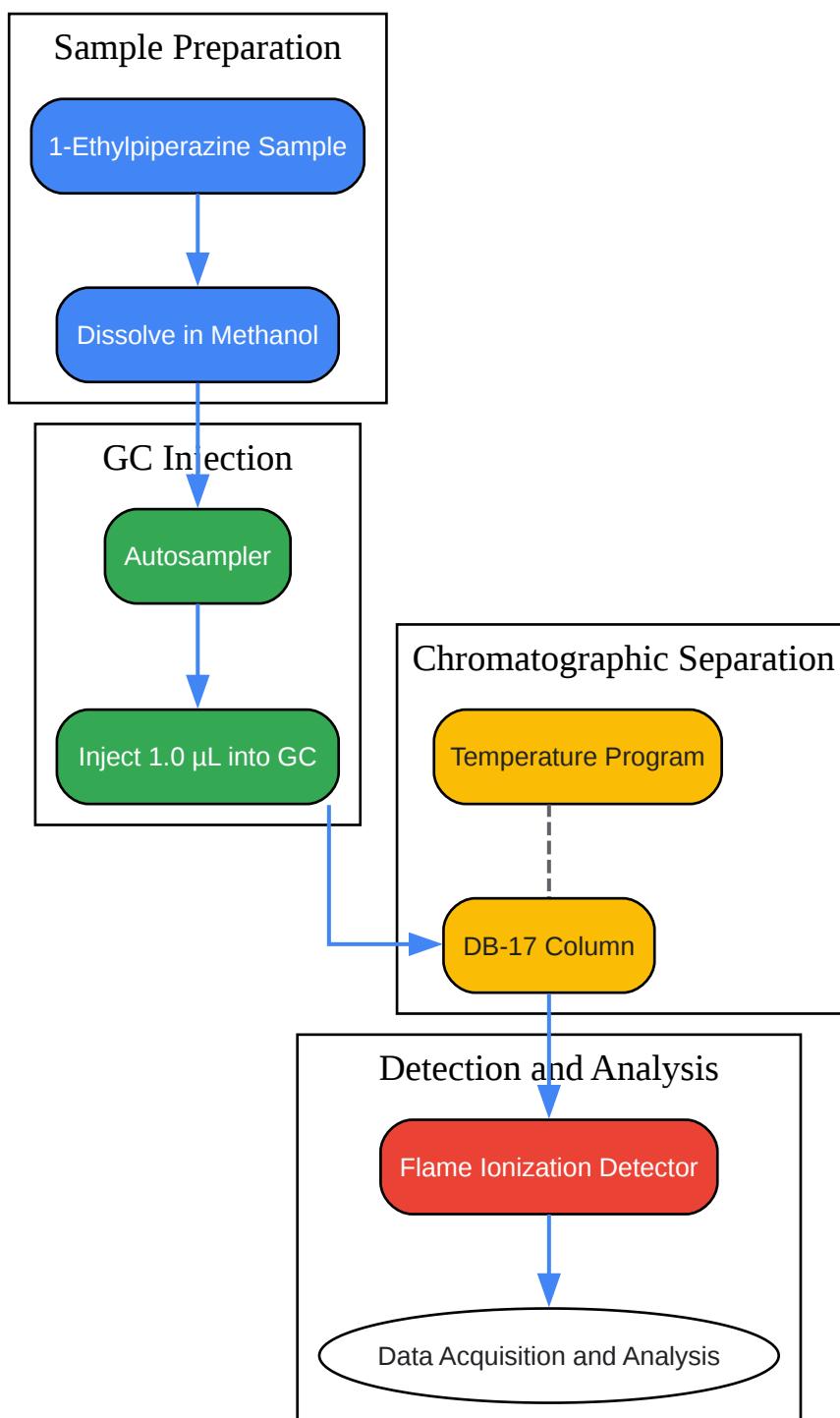
- Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1  $\mu$ m film thickness).

#### GC Conditions:

- Carrier Gas: Helium at a flow rate of 2 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 260 °C.
- Oven Temperature Program:
  - Initial temperature: 150 °C, hold for 10 minutes.
  - Ramp: Increase to 260 °C at a rate of 35 °C/min.
  - Hold: Maintain at 260 °C for 2 minutes.
- Injection Volume: 1.0  $\mu$ L.
- Diluent: Methanol.

#### Sample Preparation:

- Prepare a stock solution of **1-Ethylpiperazine** in methanol.
- Perform serial dilutions to create a series of calibration standards.
- Prepare the sample for analysis by dissolving a known quantity in methanol to a concentration within the calibration range.

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Workflow for GC analysis of **1-Ethylpiperazine**.

# Comparison with Alternatives in Pharmaceutical Synthesis

**1-Ethylpiperazine** is a key intermediate in the synthesis of various pharmaceuticals, notably the fluoroquinolone antibiotic, Enrofloxacin.<sup>[5]</sup> The piperazine moiety is crucial for the biological activity of these drugs.

## Synthesis of Enrofloxacin

The synthesis of Enrofloxacin involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with **1-Ethylpiperazine**.<sup>[5]</sup>

Alternative Piperazine Derivatives:

While **1-Ethylpiperazine** is commonly used, other N-substituted piperazines could theoretically be employed in similar reactions. For instance, N-methylpiperazine is another readily available and widely used reagent in pharmaceutical synthesis.

Comparative Considerations:

- Reactivity: The nucleophilicity of the secondary amine in the piperazine ring is the key to its reactivity. The ethyl group in **1-Ethylpiperazine** has a slight electron-donating effect, which can marginally increase the nucleophilicity compared to an unsubstituted piperazine.
- Steric Hindrance: The ethyl group is relatively small and generally does not pose significant steric hindrance in reactions at the secondary amine. Larger N-substituents could potentially slow down the reaction rate.
- Pharmacological Activity: The nature of the N-substituent on the piperazine ring can significantly impact the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile. The ethyl group in Enrofloxacin is integral to its antibacterial activity. Replacing it with a different group would result in a different drug with potentially different properties.
- Byproducts: The synthesis of N-mono-substituted piperazines can sometimes be challenging due to the potential for di-substitution. The reaction conditions need to be carefully controlled to maximize the yield of the desired product.<sup>[2]</sup>

In the context of producing a specific drug like Enrofloxacin, **1-Ethylpiperazine** is not just an alternative but a required building block. However, in the broader context of drug discovery and development, the choice of the N-substituent on the piperazine ring is a critical part of the medicinal chemistry strategy to optimize the drug's properties.

## Safety and Handling

**1-Ethylpiperazine** is a flammable liquid and can cause skin and eye irritation.[\[2\]](#) It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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